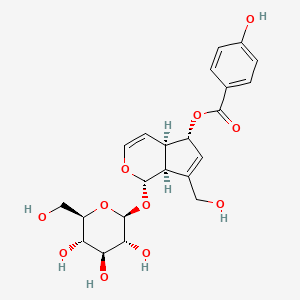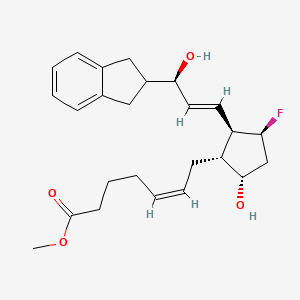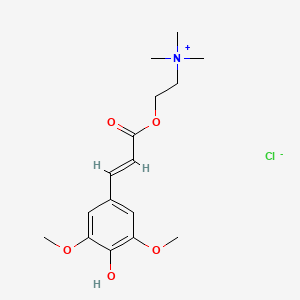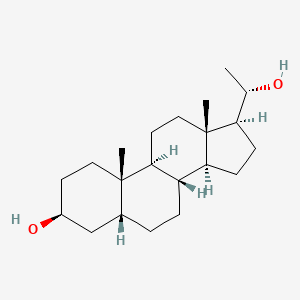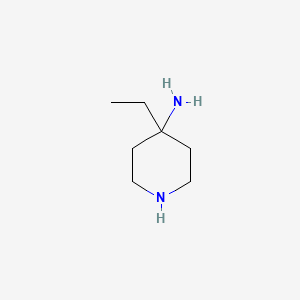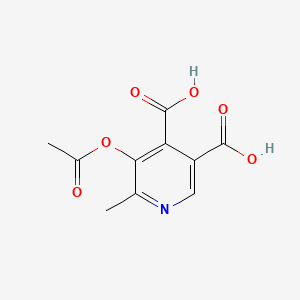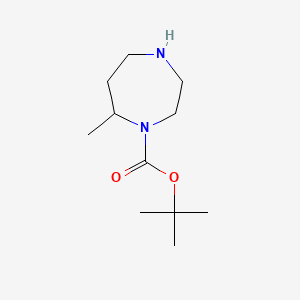
1-Chloro-2-propanol Phosphorochloridate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-2-propanol Phosphorochloridate, also known as CPPC, is an organophosphorus compound used as an intermediate in the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and other industrial chemicals. It is a colorless, volatile liquid with a characteristic odor. CPPC is a reagent of choice for the synthesis of phosphonates and other organophosphorus compounds.
科学的研究の応用
1-Chloro-2-propanol Phosphorochloridate has been used as an intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other industrial chemicals. It is also used as a reagent in the synthesis of phosphonates and other organophosphorus compounds. Additionally, this compound has been used in the synthesis of monomers and polymers, as well as in the synthesis of dyes and pigments.
作用機序
1-Chloro-2-propanol Phosphorochloridate is a reagent of choice for the synthesis of phosphonates and other organophosphorus compounds. The reaction of this compound with an alcohol or an amine produces a phosphonate or phosphonamidate, respectively. The reaction proceeds through a nucleophilic attack of the alcohol or amine on the phosphorus atom of the this compound molecule, leading to the formation of a phosphonate or phosphonamidate.
Biochemical and Physiological Effects
This compound is not known to have any significant biochemical or physiological effects. It is not known to be toxic, and it is not known to have any adverse effects on the environment.
実験室実験の利点と制限
1-Chloro-2-propanol Phosphorochloridate has several advantages for laboratory experiments. It is a relatively stable compound, with a low boiling point, which makes it easy to handle and store. It is also easily synthesized from commercially available reagents. Additionally, this compound is a reagent of choice for the synthesis of phosphonates and other organophosphorus compounds.
However, this compound has some limitations for laboratory experiments. The reaction of this compound with an alcohol or an amine produces a phosphonate or phosphonamidate, respectively, and this reaction is typically slow and requires heating to facilitate the reaction. Additionally, the reaction of this compound with an alcohol or an amine produces a phosphonate or phosphonamidate, respectively, and this reaction is typically slow and requires heating to facilitate the reaction.
将来の方向性
There are several potential future directions for the use of 1-Chloro-2-propanol Phosphorochloridate. One potential future direction is the use of this compound in the synthesis of polymers, such as polyurethanes and polyamides. Additionally, this compound could be used as a reagent in the synthesis of other organophosphorus compounds, such as phosphonates, phosphonamidates, and phosphinic acids. Furthermore, this compound could be used as a reagent in the synthesis of dyes and pigments. Finally, this compound could be used as a reagent in the synthesis of novel pharmaceuticals, agrochemicals, and other industrial chemicals.
合成法
1-Chloro-2-propanol Phosphorochloridate is synthesized by the reaction of 1-chloro-2-propanol with phosphorus oxychloride in the presence of a base. The reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the product. The reaction is typically carried out in the presence of an anhydrous solvent, such as acetone or diethyl ether, and the reaction is typically heated to facilitate the reaction.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-Chloro-2-propanol Phosphorochloridate involves the conversion of 1-Chloro-2-propanol to the corresponding phosphorochloridate through a series of reactions.", "Starting Materials": [ "1-Chloro-2-propanol", "Thionyl chloride", "Triethylamine", "Chlorotrimethylsilane", "Dichloromethane", "Sodium bicarbonate", "Water" ], "Reaction": [ "1. 1-Chloro-2-propanol is reacted with thionyl chloride in dichloromethane to form 1-chloro-2-propanol chloride.", "2. Triethylamine is added to the reaction mixture to neutralize the hydrogen chloride formed in step 1.", "3. Chlorotrimethylsilane is added to the reaction mixture to convert the hydroxyl group of 1-chloro-2-propanol chloride to a trimethylsilyl ether.", "4. The reaction mixture is then treated with phosphorus oxychloride to form the desired 1-Chloro-2-propanol Phosphorochloridate.", "5. The reaction mixture is quenched with a solution of sodium bicarbonate and water to remove excess reagents and neutralize the acidic byproducts.", "6. The crude product is purified by column chromatography to obtain the pure 1-Chloro-2-propanol Phosphorochloridate." ] } | |
CAS番号 |
13674-83-4 |
分子式 |
C6H12Cl3O3P |
分子量 |
269.483 |
IUPAC名 |
1-chloro-2-[chloro(1-chloropropan-2-yloxy)phosphoryl]oxypropane |
InChI |
InChI=1S/C6H12Cl3O3P/c1-5(3-7)11-13(9,10)12-6(2)4-8/h5-6H,3-4H2,1-2H3 |
InChIキー |
ITVAVCZXFIPOFV-UHFFFAOYSA-N |
SMILES |
CC(CCl)OP(=O)(OC(C)CCl)Cl |
同義語 |
Phosphorochloridic Acid, Bis(2-chloro-1-methylethyl) Ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



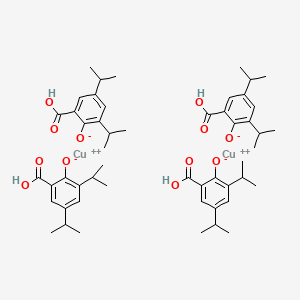
![(1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B569429.png)
